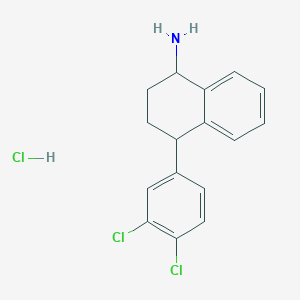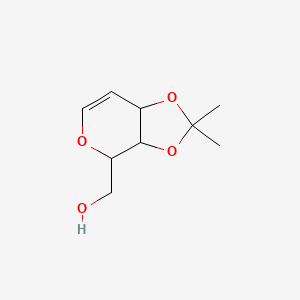
3,4-O-Isopropylidene-D-galactal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-O-Isopropylidene-D-galactal is a derivative of D-galactose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group that protects the hydroxyl groups at the 3 and 4 positions of the galactal molecule. It is widely used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Vorbereitungsmethoden
3,4-O-Isopropylidene-D-galactal can be synthesized from D-galactose through a series of chemical reactions. One common method involves the protection of the hydroxyl groups at the 3 and 4 positions using acetone and an acid catalyst to form the isopropylidene group . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3,4-O-Isopropylidene-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines.
Wissenschaftliche Forschungsanwendungen
3,4-O-Isopropylidene-D-galactal is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Wirkmechanismus
The mechanism of action of 3,4-O-Isopropylidene-D-galactal involves its ability to act as a glycosyl donor in glycosylation reactions. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. The compound can form glycosidic bonds with various acceptors, facilitated by catalysts such as acids or transition metals . The molecular targets and pathways involved include the formation of glycosidic linkages and the activation of glycosyl donors.
Vergleich Mit ähnlichen Verbindungen
3,4-O-Isopropylidene-D-galactal is unique due to its specific protective group and its reactivity in glycosylation reactions. Similar compounds include:
3,4,6-Tri-O-acetyl-D-galactal: Another protected form of D-galactose used in similar synthetic applications.
2,35,6-Di-O-isopropylidene-D-allofuranose: A furanoid glycal with similar protective groups and reactivity.
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: Another isopropylidene-protected galactose derivative used in carbohydrate synthesis.
These compounds share similar protective groups and are used in the synthesis of complex carbohydrates and glycosides, but this compound is particularly valued for its specific reactivity and applications in glycosylation reactions.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
(2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methanol |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-3-4-11-7(5-10)8(6)13-9/h3-4,6-8,10H,5H2,1-2H3 |
InChI-Schlüssel |
XBOGNGNNKYTRED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C=COC(C2O1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



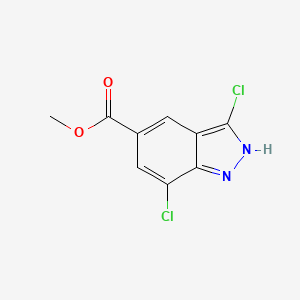
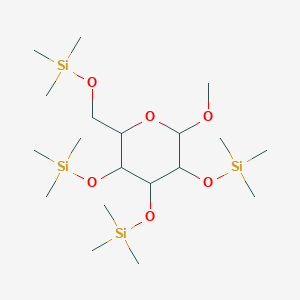
![N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide](/img/structure/B12279050.png)
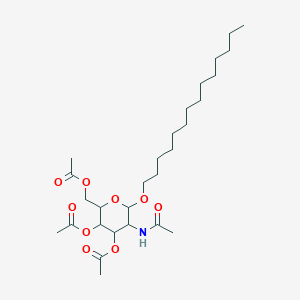

![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)
![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)
![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)
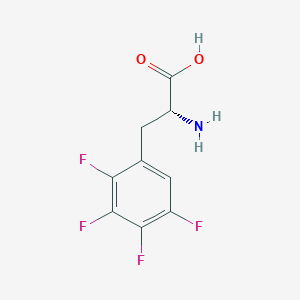
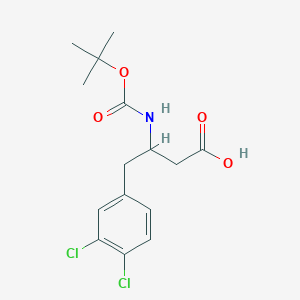
![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)
